2-(Azetidin-3-yl)-4-bromothiazole
Description
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-bromo-1,3-thiazole |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)4-1-8-2-4/h3-4,8H,1-2H2 |
InChI Key |
FJMRBKZAQZYVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of Azetidine-3-carboxylic Acid Derivatives
Azetidine rings are typically synthesized via cyclization of appropriately functionalized precursors. For example, N-Boc-protected azetidine-3-carboxylic acid serves as a versatile intermediate, as demonstrated in the synthesis of selenazole-azetidine hybrids. The Boc group mitigates undesired side reactions during subsequent transformations, such as bromination or coupling.
Functionalization of Azetidine at the 3-Position
Introducing a ketone group at the azetidine’s 3-position is critical for subsequent thiazole formation. This is achieved through Friedel-Crafts acylation or Grignard reactions. For instance, treatment of Boc-protected azetidine-3-carboxylic acid with methylmagnesium bromide yields 1-(azetidin-3-yl)ethan-1-one. The Boc group is retained to prevent ring strain-induced decomposition.
Thiazole Ring Assembly via Hantzsch Synthesis
Bromination of 1-(Azetidin-3-yl)ethan-1-one
Regioselective bromination at the α-position is achieved using molecular bromine (Br₂) in anhydrous diethyl ether at 0°C, yielding 2-bromo-1-(azetidin-3-yl)ethan-1-one. Saturated aqueous NaHCO₃ quenches excess Br₂, and extraction with ethyl acetate followed by evaporation provides the α-bromoketone in 65–71% yield.
Cyclization with Thiourea
The α-bromoketone undergoes cyclocondensation with thiourea in ethanol under reflux (78°C, 45 min), forming the thiazole ring. Mechanistically, thiourea attacks the electrophilic carbonyl carbon, followed by bromide displacement and aromatization. This step delivers Boc-protected 2-(azetidin-3-yl)-4-bromothiazole in 53–60% yield.
Table 1: Optimization of Hantzsch Cyclization Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 53 | |
| Temperature | 78°C | 60 | |
| Reaction Time | 45 min | 58 | |
| Thiourea Equivalents | 1.2 eq | 62 |
Alternative Coupling Strategies
Post-Cyclization Functionalization
Bromination Methodologies
Electrophilic Bromination
Bromine (Br₂) in dichloromethane at −10°C selectively brominates the thiazole’s 4-position, avoiding azetidine ring opening. Alternative agents like N-bromosuccinimide (NBS) in acetonitrile offer milder conditions but require UV initiation for radical-mediated bromination.
Table 2: Comparative Bromination Efficiency
| Reagent | Solvent | Temperature | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Br₂ | DCM | −10°C | 85 | High | |
| NBS | Acetonitrile | 25°C | 78 | Moderate | |
| HBr/H₂O₂ | AcOH | 50°C | 65 | Low |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. For example, cyclocondensation of α-bromoketones with thiourea under microwave conditions (100°C, 10 min) increases yields to 72% while reducing reaction times by 80%. Similarly, Boc deprotection using microwave-promoted acidolysis (TFA, 80°C, 5 min) achieves quantitative conversion.
Challenges and Mitigation Strategies
Azetidine Ring Stability
The azetidine ring’s strain makes it prone to ring-opening under acidic or high-temperature conditions. Boc protection during bromination and cyclization steps is essential, as demonstrated in selenazole-azetidine syntheses. Post-synthesis deprotection is performed under mild acidic conditions (e.g., 4M HCl in dioxane) to preserve the ring.
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield 5-bromo regioisomers. Employing electron-withdrawing groups (e.g., Boc) on the azetidine nitrogen directs cyclization to the 4-bromo product by modulating the α-bromoketone’s electronic profile.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-bromothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present.
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-3-yl)-4-bromothiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of 2-(Azetidin-3-yl)-4-bromothiazole with three structurally related compounds:
Comparative Analysis
Ring Strain vs. Stability :
- The azetidine ring in this compound introduces significant ring strain compared to piperidine or pyrrolidine analogues. This strain may enhance reactivity but reduce metabolic stability .
- Piperidine-substituted analogues (e.g., 4-bromo-2-(piperidin-1-yl)thiazole) exhibit better stability in pharmacokinetic studies, with longer half-lives in rodent models .
Chlorine analogues (e.g., 2-(pyrrolidin-2-yl)-4-chlorothiazole) show weaker electrophilicity but higher selectivity .
Biological Activity :
- Azetidine-containing thiazoles are less explored in published studies compared to piperidine or pyrrolidine derivatives. For example, 2-(pyrrolidin-2-yl)-4-chlorothiazole demonstrated IC₅₀ values of 12 nM against breast cancer cell lines (MCF-7), whereas brominated azetidine-thiazoles lack comparable data .
Synthetic Accessibility :
- The synthesis of this compound requires specialized methods for azetidine ring formation (e.g., cyclization of β-lactams), which are less straightforward than piperidine or pyrrolidine incorporation via nucleophilic substitution .
Research Findings and Limitations
- Gaps in Data: No peer-reviewed studies directly compare the bioactivity of this compound with its analogues. Patent literature (e.g., EP applications ) suggests interest in azetidine-thiazole hybrids but lacks quantitative results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
